Thiorphan-d7 is a deuterated analog of Thiorphan, a specific inhibitor of neutral endopeptidase (NEP, also known as neprilysin). [] While not naturally occurring, Thiorphan-d7 serves as a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification of Thiorphan in biological samples. [] This application stems from the distinct mass difference between Thiorphan and Thiorphan-d7, allowing for accurate differentiation and quantification even at trace levels.
Thiorphan-d7 is a deuterated derivative of thiorphan, which is primarily recognized as a potent inhibitor of membrane metalloendopeptidase, also known as enkephalinase. Thiorphan itself has been utilized in various therapeutic contexts, particularly for its analgesic properties and its role in modulating the effects of opioids. Thiorphan-d7, with its unique isotopic labeling, serves as a valuable tool in pharmacological research, allowing for detailed studies of metabolic pathways and drug interactions without interference from naturally occurring compounds.
Thiorphan-d7 can be synthesized from thiorphan through specific chemical reactions that incorporate deuterium atoms into the molecular structure. This isotopic labeling is crucial for tracing studies in pharmacokinetics and metabolism.
Thiorphan-d7 belongs to the class of small molecules and is categorized as an experimental drug. It functions primarily as a neutral endopeptidase inhibitor, impacting the degradation of bioactive peptides in the body.
The synthesis of thiorphan-d7 involves several key steps that utilize deuterated solvents and reagents to ensure the incorporation of deuterium into the final product. The general synthetic pathway includes:
The synthesis process is detailed in patents and scientific literature, which describe various methods for achieving high yields of deuterated compounds while maintaining structural integrity. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium and to characterize the final product.
The molecular formula for thiorphan-d7 is C₁₂H₁₅D₃N₀₃S, indicating that three hydrogen atoms have been replaced by deuterium atoms. This modification alters some physical properties without significantly changing the biological activity.
Thiorphan-d7 participates in various biochemical reactions typical of neutral endopeptidase inhibitors. Its primary reaction involves binding to the active site of endopeptidases, preventing them from cleaving peptide bonds in neuropeptides such as enkephalins.
The inhibition mechanism involves competitive binding where thiorphan-d7 mimics substrate peptides, effectively blocking enzymatic activity. Kinetic studies reveal that thiorphan-d7 has a similar inhibition profile to its non-deuterated counterpart, making it useful for comparative studies.
Thiorphan-d7 inhibits neutral endopeptidase by binding to its active site, leading to increased levels of neuropeptides like enkephalins and substance P. This action enhances analgesic effects and can modulate pain pathways.
Research indicates that thiorphan-d7 exhibits a high affinity for neutral endopeptidase with an inhibition constant (Ki) in the nanomolar range, similar to that observed for thiorphan itself. This suggests that deuteration does not significantly alter its pharmacodynamics.
Thiorphan-d7 has significant applications in scientific research:
Thiorphan-d7 possesses the core chemical structure of thiorphan—N-[(S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]glycine—with deuterium atoms incorporated at seven specific sites: the benzyl ring (five deuterium atoms at positions 2,3,4,5,6) and the β-carbon methylene group (two deuterium atoms) [1] [9]. This substitution yields the IUPAC name 2-[[3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(sulfanylmethyl)propanoyl]amino]acetic acid. The molecular weight increases from 253.32 g/mol in thiorphan to 260.36 g/mol in Thiorphan-d7, creating a mass shift detectable via mass spectrometry [9]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, showing characteristic absence of proton signals at substituted positions while retaining the stereochemical integrity of the chiral center critical for NEP binding [1] [7]. The compound’s crystallographic parameters remain consistent with non-deuterated thiorphan, preserving its active conformation for enzyme interaction.
Synthesis of Thiorphan-d7 involves catalytic deuteration of protected thiorphan precursors using deuterium gas (D₂) or deuterated reagents, followed by deprotection and purification. Key steps include:
Stability studies confirm Thiorphan-d7’s resilience under standard storage conditions (–20°C, inert atmosphere), with <0.5% deuterium loss over 24 months. Kinetic isotope effects (KIEs) minimally impact its in vitro enzyme affinity but significantly alter metabolic pathways:
Table 2: Stability Profile of Thiorphan-d7 vs. Thiorphan
Parameter | Thiorphan | Thiorphan-d7 | Mechanism |
---|---|---|---|
Plasma Half-life (rat) | 42 ± 5 min | 68 ± 7 min | Reduced CYP2D6 oxidation |
Photodegradation Rate | k = 0.28 h⁻¹ | k = 0.25 h⁻¹ | Similar susceptibility |
Hydrolytic Degradation | t₁/₂ = 6.5 h (pH 7.4) | t₁/₂ = 9.2 h (pH 7.4) | C-D bond stabilization |
The development of Thiorphan-d7 parallels advances in stable isotope applications in pharmacology. Thiorphan itself was first synthesized in 1980 as a potent, selective enkephalinase (neprilysin) inhibitor that demonstrated antinociceptive effects in mice via opioid receptor-mediated pathways [3]. Its mechanism—preserving endogenous enkephalins by blocking degradation—established NEP as a therapeutic target for pain and cardiovascular disorders [7]. By the 1990s, deuterated analogs emerged to address two challenges:
Thiorphan-d7, synthesized circa 2010, became a gold-standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its near-identical chromatographic behavior to thiorphan, yet distinct mass signature (∆m/z = 7) [9]. This enabled precise correction for analyte loss during sample preparation—critical for studies of thiorphan’s blood-brain barrier penetration and tissue distribution [1]. Concurrently, deuterium labeling of related inhibitors (e.g., racecadotril metabolites) expanded tools for studying NEP’s role in amyloid-β clearance and cardiovascular regulation [7].
Deuterium labeling in Thiorphan-d7 serves three scientifically validated purposes beyond mere tracer applications:
Metabolic Stability Enhancement:Deuterium substitution at metabolically vulnerable sites (e.g., β to carbonyl groups) reduces the rate of cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). This occurs because C-D bonds have lower vibrational frequencies and higher dissociation energies than C-H bonds, slowing bond-breaking during rate-limiting enzymatic steps [4]. Thiorphan-d7 exhibits up to 5-fold lower intrinsic clearance in liver microsomes compared to thiorphan, extending in vivo half-life without altering NEP affinity [1] [4].
Analytical Precision in Quantification:As an internal standard, Thiorphan-d7 corrects for:
Table 3: Pharmacological Applications Enabled by Deuterium Labeling
Application | Technical Advantage | Research Impact |
---|---|---|
LC-MS/MS Bioanalysis | ∆m/z = 7 enables isotopic peak separation | Quantifies thiorphan in brain tissue at 0.1 ng/mL |
Metabolic Pathway Mapping | Distinguishes parent drug from metabolites | Identifies hepatotoxic glutathione adducts |
Receptor Binding Studies | HDX-MS probes protein dynamics | Confirms NEP dimerization upon inhibitor binding |
Formulation Stability Testing | Tracks deuterium loss = degradation indicator | Optimizes prodrug (racecadotril) shelf-life |
Thiorphan-d7 exemplifies the strategic synergy between isotopic chemistry and pharmacology. Its design leverages deuterium’s biophysical properties to overcome limitations of non-deuterated probes, enabling high-fidelity measurements of drug distribution, metabolism, and target engagement that directly inform therapeutic development [4] [8].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0